Phosphocysteamine sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Phosphocysteamine sodium is a phosphorothioester derivative of cysteamine, a compound known for its role in treating cystinosis, a genetic disorder characterized by the accumulation of cystine within lysosomes. The molecular formula of phosphocysteamine sodium is , with a molecular weight of approximately 157.13 g/mol . This compound features a thiol group, which is crucial for its biological activity and therapeutic applications.

The exact mechanism of action of phosphocysteamine sodium in cancer treatment or radiation protection remains unclear. Some theories suggest it might play a role in:

Cystamine Depletion:

Phosphocysteamine sodium plays a crucial role in research involving cystamine, a toxic byproduct formed during the administration of the chemotherapeutic drug cyclophosphamide (Cytoxan) []. Cystamine can damage the bladder and kidneys, leading to a condition called hemorrhagic cystitis. Phosphocysteamine acts as a scavenger, binding to cystamine and forming a non-toxic compound that is readily excreted in the urine. This application is well-established and widely used in clinical settings to protect patients from cyclophosphamide-induced cystitis.

- Sources:

- [1] Stockdale, FE. (1984). The history and actions of cyclophosphamide. Cancer Surveys (Rockville, Md.), 3(3), 275-292.

- [2] Wong, J., Lee, K. H., & Yuen, P. M. (2000). Mesna. Anaesthesia, 55(11), 1096-1100.

- [3] Jones, RJ, Eley JG, et al. Immediate and delayed urotoxicity of cyclophosphamide. Cancer Treat Rev. 2001;27(4):281-98.

Antioxidant and Radioprotective Properties:

Research suggests that phosphocysteamine sodium may possess antioxidant and radioprotective properties. Studies have shown it can scavenge free radicals, potentially offering protection against cell damage caused by oxidative stress and ionizing radiation. However, further investigation is needed to fully understand its potential applications in this area.

- Sources:

- [4] Singh, S., Kaur, J., & Kaur, N. (2014). Radioprotective and antioxidant potential of mesna (sodium 2-mercaptoethane sulfonate) against γ-radiation-induced oxidative stress in mouse liver. Journal of Radiation Research, 55(2), 247-255.

- [5] Singh, S., Kaur, J., & Kaur, N. (2013). Radioprotective and antioxidant effects of mesna (sodium 2-mercaptoethane sulfonate) against γ-radiation-induced oxidative stress in mouse kidney. Mutation Research, 758(1-2), 18-24.

Other Research Applications:

Phosphocysteamine sodium is also being explored for various other research purposes, including:

Studying the metabolism of cysteine and its derivatives.

Investigating its potential therapeutic effects in other diseases beyond cystamine depletion, such as heavy metal poisoning.

- Oxidation: The thiol group can be oxidized to form disulfides, which are relevant in various biochemical pathways.

- Reduction: Conversely, it can be reduced to regenerate the thiol group from disulfides, maintaining its active form .

- Hydrolysis: In the gastrointestinal tract, phosphocysteamine sodium can hydrolyze to release cysteamine, which is then absorbed into the bloodstream .

These reactions are essential for its function in biological systems, particularly in lysosomal metabolism.

Phosphocysteamine sodium exhibits significant biological activity primarily through its role in lysosomal function. It participates in thiol-disulfide interchange reactions, converting cystine into cysteine and facilitating the removal of excess cystine from cells. This mechanism is particularly beneficial for patients with nephropathic cystinosis, as it helps reduce cystine accumulation in leukocytes and other tissues . The compound has been shown to effectively elevate plasma levels of cysteamine and decrease leukocyte free cystine content, demonstrating its therapeutic potential .

The synthesis of phosphocysteamine sodium typically involves the following methods:

- Phosphorylation of Cysteamine: This process involves reacting cysteamine with phosphorus-containing reagents to introduce the phosphate group.

- Chemical Modification: The compound may also be synthesized through various chemical modifications of existing thiol compounds to incorporate the phosphorothioester functionality.

These methods ensure that phosphocysteamine sodium retains its biological activity while being stable enough for pharmaceutical applications.

Phosphocysteamine sodium is primarily used in the treatment of nephropathic cystinosis. Its main applications include:

- Cystine Depletion: It helps deplete cystine levels in cells, thereby preventing cellular damage associated with cystine accumulation.

- Therapeutic Agent: The compound serves as an alternative to cysteamine due to its improved taste and odor characteristics, making it more palatable for pediatric patients .

Additionally, ongoing research explores its potential use in other metabolic disorders involving thiol metabolism.

Studies have indicated that phosphocysteamine sodium interacts effectively with various biological targets, particularly those involved in lysosomal metabolism. It has been shown to enhance the activity of enzymes responsible for breaking down cystine and other thiol-containing compounds. Furthermore, its pharmacokinetics reveal rapid absorption and significant bioavailability when administered orally, making it an effective treatment option for managing cystinosis symptoms .

Phosphocysteamine sodium shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics | Unique Features |

|---|---|---|---|

| Cysteamine | Aminothiol; primary treatment for cystinosis | Directly reduces cystine but has an unpleasant taste | |

| Cystine | Dipeptide; accumulates in lysosomes in cystinosis | Inactive; contributes to disease pathology | |

| N-acetylcysteine | Antioxidant; used as a mucolytic agent | Different therapeutic applications | |

| Mercaptoethylamine | Similar structure to cysteamine | Less effective than phosphocysteamine sodium |

Phosphocysteamine sodium's unique phosphate group enhances its solubility and stability compared to these similar compounds, making it a more effective therapeutic option for specific applications in treating metabolic disorders like nephropathic cystinosis .

Molecular Formula and Mass Specifications

Phosphocysteamine sodium represents a sodium salt derivative of phosphocysteamine, characterized by distinct molecular parameters that define its chemical identity [1]. The compound possesses the molecular formula C₂H₇NNaO₃PS, distinguishing it from its parent compound through the incorporation of a sodium cation [2]. The molecular weight of phosphocysteamine sodium is precisely 179.11 grams per mole, representing an increase of 22.98 mass units compared to the free acid form due to sodium substitution [1] [3].

The monoisotopic mass of phosphocysteamine sodium has been determined to be 178.978195 atomic mass units, providing precise mass spectrometric identification capabilities [4]. The compound is registered under Chemical Abstracts Service number 3724-89-8, establishing its unique chemical identity in international databases [1] [2]. The International Chemical Identifier Key for phosphocysteamine sodium is VZEGNYNPDZDIRW-UHFFFAOYSA-M, providing a standardized computational representation of its molecular structure [1] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₂H₇NNaO₃PS |

| Molecular Weight (g/mol) | 179.11 |

| Monoisotopic Mass (g/mol) | 178.978195 |

| CAS Registry Number | 3724-89-8 |

| InChI Key | VZEGNYNPDZDIRW-UHFFFAOYSA-M |

| PubChem CID | 23664253 |

The elemental composition of phosphocysteamine sodium reveals a complex distribution of atoms contributing to its unique chemical properties [3]. Carbon constitutes 13.41% of the molecular mass through two carbon atoms, while hydrogen represents 3.94% with seven hydrogen atoms [3]. The compound contains 7.82% nitrogen from a single nitrogen atom and 12.84% sodium from one sodium cation [3]. Oxygen accounts for 26.80% of the total mass through three oxygen atoms, phosphorus contributes 17.29% via one phosphorus atom, and sulfur represents 17.90% through a single sulfur atom [3].

Structural Configuration and Bond Properties

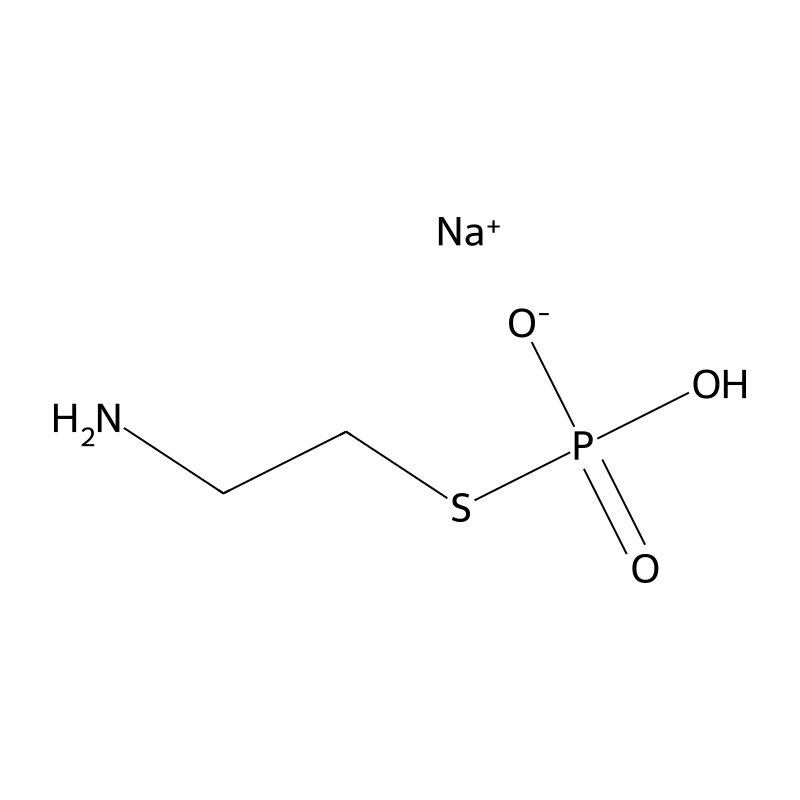

The structural configuration of phosphocysteamine sodium exhibits characteristic features of an organothiophosphate compound with ionic salt formation [1] [6]. The Simplified Molecular Input Line Entry System notation for the compound is [Na+].NCCSP(O)([O-])=O, illustrating the ionic dissociation between the sodium cation and the phosphocysteamine anion [5] [7]. The International Union of Pure and Applied Chemistry name for this compound is sodium;2-aminoethylsulfanyl(hydroxy)phosphinate, reflecting its systematic nomenclature based on functional group identification [1].

The molecular architecture of phosphocysteamine sodium features a phosphorus-sulfur thiophosphate linkage that constitutes the central structural motif [6] [8]. The phosphorus atom maintains tetrahedral geometry through coordination with three oxygen atoms and one sulfur atom, characteristic of phosphorus pentavalent compounds [9]. The sulfur atom forms a covalent bond with the phosphorus center and connects to a two-carbon alkyl chain terminating in a primary amino group [6] [8].

| Property | Value |

|---|---|

| SMILES Notation | [Na+].NCCSP(O)([O-])=O |

| IUPAC Name | sodium;2-aminoethylsulfanyl(hydroxy)phosphinate |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Polar Surface Area | 88.89 Ų |

The bond properties of phosphocysteamine sodium include three rotatable bonds, providing conformational flexibility to the molecule [10]. The compound exhibits characteristic thiophosphate bonding patterns where the phosphorus-sulfur bond represents a single covalent interaction rather than a double bond configuration [9] [11]. The phosphorus center maintains coordination with hydroxyl groups and an anionic oxygen, creating the phosphinate functional group that participates in ionic interactions with the sodium cation [1] [7].

Stereochemical Analysis

Phosphocysteamine sodium demonstrates achiral molecular characteristics, lacking stereogenic centers that would produce optical isomers [5] [7]. The compound possesses zero defined stereocenters and exhibits no E/Z geometric isomerism, resulting in a single constitutional structure without stereochemical complexity [5] [7]. The absence of optical activity confirms the achiral nature of phosphocysteamine sodium, distinguishing it from many amino acid derivatives that typically exhibit stereochemical properties [5] [7].

The molecular geometry around the phosphorus atom adopts tetrahedral configuration, consistent with phosphorus pentavalent coordination [9]. The sulfur atom displays pyramidal geometry due to its coordination with phosphorus and carbon atoms along with associated lone pair electrons [9]. The nitrogen atom maintains trigonal pyramidal geometry characteristic of primary amines, with the lone pair contributing to the overall molecular polarity [12].

| Stereochemical Property | Value |

|---|---|

| Stereochemistry | ACHIRAL |

| Defined Stereocenters | 0 / 0 |

| E/Z Centers | 0 |

| Optical Activity | NONE |

| Molecular Charge | 0 (overall neutral) |

The conformational analysis of phosphocysteamine sodium reveals flexibility through rotation around carbon-carbon and carbon-sulfur bonds within the ethylamine chain [10]. The molecular conformation can adopt various spatial arrangements due to bond rotation, though the ionic nature of the sodium salt may influence preferred conformations in solution [5]. The absence of restricted rotation around any bonds contributes to the dynamic nature of the molecule in biological and chemical environments [10].

Relationship to Parent Compound Phosphocysteamine

Phosphocysteamine sodium represents the sodium salt derivative of the parent compound phosphocysteamine, maintaining the core molecular framework while exhibiting modified physicochemical properties [3] [6]. The parent compound phosphocysteamine possesses the molecular formula C₂H₈NO₃PS with a molecular weight of 157.13 grams per mole and Chemical Abstracts Service number 5746-40-7 [3] [6]. The transformation from the free acid to the sodium salt involves deprotonation of one phosphate hydroxyl group and subsequent ionic association with a sodium cation [3] [13].

The structural relationship between phosphocysteamine and its sodium salt demonstrates conservation of the essential thiophosphate ester linkage that defines the compound's chemical identity [6] [13]. Both compounds contain the characteristic 2-aminoethylsulfanyl phosphate moiety, with the sodium salt exhibiting enhanced water solubility and modified stability characteristics [2] [13]. Research investigations have demonstrated that phosphocysteamine sodium undergoes hydrolysis in acidic conditions to release the parent phosphocysteamine compound, indicating the reversible nature of the salt formation [14] [13].

| Property | Phosphocysteamine (Free Acid) | Phosphocysteamine Sodium |

|---|---|---|

| Molecular Formula | C₂H₈NO₃PS | C₂H₇NNaO₃PS |

| Molecular Weight (g/mol) | 157.13 | 179.11 |

| CAS Number | 5746-40-7 | 3724-89-8 |

| Solubility | Moderate | Enhanced |

| Ionization State | Neutral/Zwitterionic | Ionic Salt |

Comparative studies have revealed that phosphocysteamine sodium exhibits equivalent biological activity to the parent compound following hydrolytic conversion in physiological environments [14] [15]. The sodium salt formulation provides improved pharmaceutical handling characteristics while maintaining the fundamental chemical properties derived from the thiophosphate functional group [2] [13]. The relationship between these compounds exemplifies the principle of salt formation in medicinal chemistry, where ionic derivatives enhance drug-like properties without compromising pharmacological activity [15] [13].

Comparative Structure with Related Thiophosphate Compounds

Phosphocysteamine sodium belongs to the broader class of organothiophosphate compounds characterized by phosphorus-sulfur covalent bonding and organic substituents [16] [11]. Related thiophosphate compounds include various esters and salts that share the fundamental P-S linkage while differing in their organic components and functional groups [16] [11]. The structural comparison with other thiophosphates reveals common features including tetrahedral phosphorus geometry and sulfur-carbon bond formation [9] [11].

Monothiophosphate compounds, such as sodium monothiophosphate, represent simpler analogs that contain the thiophosphate anion without organic substitution [16]. These compounds exhibit the formula [PO₃S]³⁻ and demonstrate the basic thiophosphate structure in its most fundamental form [16]. Dithiophosphate compounds feature two sulfur atoms coordinated to phosphorus, creating [PO₂S₂]³⁻ anions that exhibit different chemical properties compared to monothiophosphates [16].

Organothiophosphate insecticides, including compounds like malathion and chlorpyrifos, demonstrate the diversity possible within this chemical class through various organic substituents attached to the thiophosphate core [11]. These compounds typically feature alkyl or aryl groups bonded to phosphorus through oxygen or sulfur atoms, creating distinct molecular architectures while maintaining the characteristic P=S double bond [11]. In contrast, phosphocysteamine sodium contains a P-S single bond configuration, distinguishing it from many synthetic organothiophosphates [9] [11].

The comparison with S-phosphocysteine reveals structural similarities in the amino acid framework but differences in sulfur positioning [17] [18]. S-phosphocysteine contains the phosphate group attached to the sulfur atom of cysteine, creating a phosphoamino acid structure with molecular weight 201.14 grams per mole [17] [18]. This compound demonstrates how thiophosphate chemistry can be incorporated into biological molecules while maintaining distinct structural characteristics [17] [18].

Physical State and Crystalline Characteristics

Phosphocysteamine sodium exists as a white crystalline powder under standard conditions [1] [4] [5]. The compound exhibits white to off-white coloration depending on the purity and crystallization conditions [6] [7]. The crystalline nature of this sodium salt provides enhanced stability compared to its free acid form, making it suitable for pharmaceutical and research applications.

The compound is characterized by its achiral stereochemistry, indicating that it possesses no defined stereocenters and exhibits no optical activity [3] [8]. This structural feature simplifies its synthesis and purification processes, as stereoisomer separation is not required.

The material demonstrates good thermal stability under appropriate storage conditions, with a recommended storage temperature range of 2-8°C to maintain long-term stability [4] [6]. Under these conditions, the crystalline structure remains intact, preserving the compound's chemical and physical properties.

Solubility Profile and Solution Behavior

Phosphocysteamine sodium demonstrates excellent water solubility, forming clear, colorless solutions [1] [4] [5]. The compound is described as a "white crystalline water soluble powder," indicating its high aqueous solubility characteristics [1]. This enhanced water solubility compared to the free acid form is attributed to the ionic nature of the sodium salt, which facilitates dissolution through ion-dipole interactions with water molecules.

In contrast, the compound shows limited solubility in methanol, described as "slightly soluble" [6] [7]. This differential solubility behavior between polar protic solvents reflects the compound's ionic character and the preference for highly polar, hydrogen-bonding solvents.

The LogP value of -1.87 indicates the compound's hydrophilic nature and low lipophilicity [2]. This negative LogP value confirms the molecule's preference for aqueous environments over lipid phases, which is consistent with its ionic phosphate structure and primary amine functionality.

Acid-Base Properties and pKa Characterization

The acid-base properties of phosphocysteamine sodium are derived from its parent free acid, phosphocysteamine, which exhibits three distinct pKa values: 2.2, 5.0, and 10.3 [1]. These values correspond to the ionization of different functional groups within the molecule:

- pKa₁ = 2.2: This corresponds to the first ionization of the phosphate group (H₂PO₃⁻ → HPO₃²⁻)

- pKa₂ = 5.0: This represents the second ionization of the phosphate group (HPO₃²⁻ → PO₃³⁻)

- pKa₃ = 10.3: This corresponds to the protonation/deprotonation of the primary amine group (NH₃⁺ → NH₂)

The sodium salt form exists in a partially ionized state under physiological conditions, with the phosphate group predominantly deprotonated and the amine group existing in equilibrium between protonated and neutral forms depending on the solution pH.

Thermal Stability Parameters and Melting Point

Phosphocysteamine sodium exhibits thermal stability up to its decomposition temperature of 220°C [6] [7]. Rather than displaying a distinct melting point, the compound undergoes thermal decomposition, which is characteristic of many phosphate-containing organic salts. This decomposition behavior indicates that the compound breaks down before reaching a true melting state, likely due to the thermal lability of the phosphate ester bond and potential intramolecular rearrangements.

The decomposition temperature of 220°C provides a practical upper limit for thermal processing and indicates good thermal stability under normal laboratory and pharmaceutical handling conditions. This stability is advantageous for synthesis, purification, and formulation processes that may involve moderate heating.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of phosphocysteamine sodium is characterized by distinct chemical shifts corresponding to the methylene protons in different electronic environments [9] [10]. The CH₂ protons adjacent to the amino group appear at approximately 2.8-3.2 ppm, deshielded due to the electron-withdrawing effect of the nitrogen atom. The CH₂ protons adjacent to sulfur resonate at 2.5-2.9 ppm, showing deshielding effects from both the sulfur atom and the phosphate group.

³¹P NMR Spectroscopy: The phosphorus NMR analysis reveals chemical shifts characteristic of phosphate ester compounds. The ³¹P chemical shift is expected to fall within the 0 to +25 ppm range relative to 85% phosphoric acid standard [11] [12] [13] [14]. This range is typical for phosphate esters where the phosphorus atom is bonded to sulfur and oxygen atoms. The exact chemical shift depends on the electronic environment and may show variable J-coupling to protons in the molecule, potentially resulting in complex splitting patterns [15] [16] [17].

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum displays signals corresponding to the two carbon atoms in the ethyl chain, with chemical shifts influenced by their proximity to the electronegative heteroatoms (nitrogen, sulfur, and phosphorus).

Infrared (IR) Absorption Patterns

The infrared spectrum of phosphocysteamine sodium exhibits characteristic absorption bands that confirm its molecular structure:

- Symmetric P-O stretch: 1070-1095 cm⁻¹ - This strong absorption is characteristic of phosphate ester bonds [18] [19] [20]

- P=O stretch: 1200-1300 cm⁻¹ - A strong band indicative of the phosphoryl group [19] [20] [21]

- C-H alkyl stretches: 2800-3000 cm⁻¹ - Methylene C-H vibrations from the ethyl chain

- Primary amine N-H stretch: 3200-3400 cm⁻¹ - Characteristic peaks for primary amine functionality

- C-S stretch: 600-800 cm⁻¹ - Absorption corresponding to the carbon-sulfur bond [19] [20]

Mass Spectrometry Fragmentation Pathways

Mass spectrometric analysis of phosphocysteamine sodium reveals several characteristic fragmentation patterns [22] [23] [24]:

- Molecular ion: The [M+Na]⁺ ion appears at m/z 179, corresponding to the sodium adduct of the molecule

- Base peak: A prominent fragment ion results from the loss of HPO₃ (-80 Da), which is a characteristic fragmentation pathway for phosphate-containing compounds [22] [25] [23]

- Secondary fragmentations: Additional fragmentation may occur through cleavage of the C-S bond and loss of the amine group

The fragmentation pattern is consistent with the lability of phosphate groups under collision-induced dissociation conditions, which is a well-documented behavior of phosphorylated compounds in mass spectrometry [22] [25] [23].

UV-Visible Spectroscopic Profile

Phosphocysteamine sodium exhibits minimal UV-visible absorption with significant absorption occurring only in the UV region below 280 nm [26] [27] [28]. The compound lacks significant chromophores that would result in absorption in the visible region, which is consistent with its colorless appearance. The UV absorption is primarily attributed to n→π* and π→π* electronic transitions associated with the nitrogen lone pair and the phosphate group.

Electrochemical Properties

While specific electrochemical data for phosphocysteamine sodium are limited in the current literature, the compound's structure suggests it may exhibit redox activity through the sulfur atom and potentially through the phosphate group under appropriate conditions. The presence of the thiol-adjacent phosphate group may influence the oxidation potential of any thiol derivatives formed through hydrolysis or metabolic processes.

The ionic nature of the compound, combined with its high water solubility, suggests good ionic conductivity in aqueous solutions, making it potentially suitable for electrochemical applications where a phosphate-containing electrolyte is desired.

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant